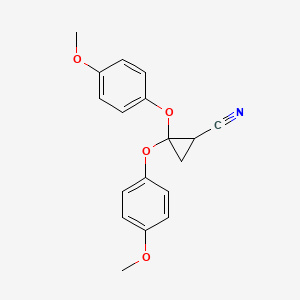![molecular formula C15H21ClO3 B12610084 [4-(Butoxymethyl)-2,6-dimethylphenoxy]acetyl chloride CAS No. 645403-85-6](/img/structure/B12610084.png)
[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Butoximetil)-2,6-dimetilfenoxi]cloruro de acetilo: es un compuesto orgánico con una estructura compleja que incluye un grupo fenoxi, un grupo cloruro de acetilo y un sustituyente butoximetil
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de [4-(Butoximetil)-2,6-dimetilfenoxi]cloruro de acetilo típicamente implica la reacción de [4-(Butoximetil)-2,6-dimetilfenol] con cloruro de acetilo en presencia de una base como la piridina. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del cloruro de acetilo. El esquema general de la reacción es el siguiente:
[4-(Butoximetil)-2,6-dimetilfenol]+Cloruro de acetilo→[4-(Butoximetil)-2,6-dimetilfenoxi]cloruro de acetilo+HCl
Métodos de producción industrial: En un entorno industrial, la producción de [4-(Butoximetil)-2,6-dimetilfenoxi]cloruro de acetilo puede implicar procesos de flujo continuo para garantizar una mezcla eficiente y control de la reacción. El uso de sistemas automatizados puede ayudar a mantener las condiciones anhidras requeridas para la reacción y mejorar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones:
Reacciones de sustitución: El grupo cloruro de acetilo en [4-(Butoximetil)-2,6-dimetilfenoxi]cloruro de acetilo puede sufrir reacciones de sustitución nucleófila con varios nucleófilos, como aminas y alcoholes, para formar amidas y ésteres correspondientes.
Hidrólisis: En presencia de agua, [4-(Butoximetil)-2,6-dimetilfenoxi]cloruro de acetilo puede hidrolizarse para formar [4-(Butoximetil)-2,6-dimetilfenoxi]ácido acético y ácido clorhídrico.
Oxidación y reducción: El grupo fenoxi puede participar en reacciones de oxidación y reducción, aunque estas son menos comunes en comparación con las reacciones de sustitución.
Reactivos y condiciones comunes:
Nucleófilos: Aminas, alcoholes y agua.
Catalizadores: Piridina u otras bases para neutralizar el ácido clorhídrico formado durante la reacción.
Solventes: Solventes anhidros como diclorometano o tolueno.
Productos principales:
Amidas y ésteres: Formados a partir de reacciones de sustitución nucleófila.
[4-(Butoximetil)-2,6-dimetilfenoxi]ácido acético: Formado a partir de la hidrólisis.
Aplicaciones Científicas De Investigación
Química:
Síntesis de moléculas complejas: [4-(Butoximetil)-2,6-dimetilfenoxi]cloruro de acetilo se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas, particularmente en las industrias farmacéutica y agroquímica.
Biología y medicina:
Desarrollo de fármacos: La reactividad del compuesto lo hace útil en el desarrollo de nuevos fármacos, particularmente aquellos que requieren grupos funcionales específicos para su actividad.
Industria:
Química de polímeros: Se puede utilizar en la síntesis de polímeros con propiedades específicas, como una mejor estabilidad térmica o resistencia química.
Mecanismo De Acción
El mecanismo de acción de [4-(Butoximetil)-2,6-dimetilfenoxi]cloruro de acetilo implica principalmente su reactividad como agente acilante. El grupo cloruro de acetilo puede reaccionar con nucleófilos para formar enlaces covalentes, lo que lo convierte en un intermedio valioso en varias reacciones químicas. El grupo fenoxi también puede participar en interacciones de donación o extracción de electrones, influyendo en la reactividad y estabilidad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares:
- [4-(Metoximetil)-2,6-dimetilfenoxi]cloruro de acetilo
- [4-(Etoximetil)-2,6-dimetilfenoxi]cloruro de acetilo
- [4-(Propoximetil)-2,6-dimetilfenoxi]cloruro de acetilo
Comparación:
- Reactividad: La longitud y la naturaleza del grupo alcoxi (butoximetil vs. metoximetil, etoximetil, propoximetil) pueden influir en la reactividad y solubilidad del compuesto.
- Aplicaciones: Si bien todos estos compuestos pueden servir como agentes acilantes, sus aplicaciones específicas pueden variar en función de su reactividad y las propiedades deseadas del producto final.
Propiedades
Número CAS |
645403-85-6 |
|---|---|
Fórmula molecular |
C15H21ClO3 |
Peso molecular |
284.78 g/mol |
Nombre IUPAC |
2-[4-(butoxymethyl)-2,6-dimethylphenoxy]acetyl chloride |
InChI |
InChI=1S/C15H21ClO3/c1-4-5-6-18-9-13-7-11(2)15(12(3)8-13)19-10-14(16)17/h7-8H,4-6,9-10H2,1-3H3 |
Clave InChI |
VSPBZNWMHZMSDV-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCC1=CC(=C(C(=C1)C)OCC(=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


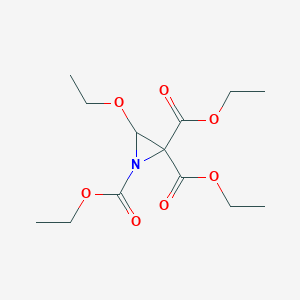
![N-[2-(Diphenylphosphanyl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12610019.png)


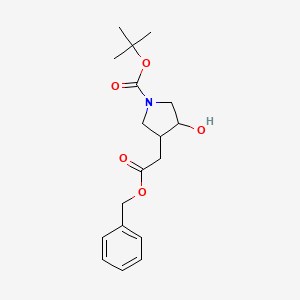
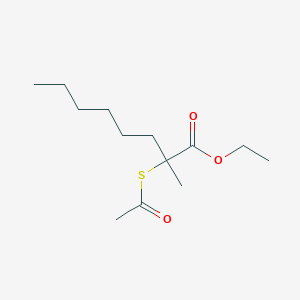
![N-{5-[(4-Bromophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12610060.png)
![1H-Pyrazole-4-carboxamide, 3-(1,7-dihydroimidazo[4,5-f]indazol-6-yl)-5-methyl-N-4-piperidinyl-](/img/structure/B12610066.png)
![3-Pyridineacetamide, 6-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B12610069.png)
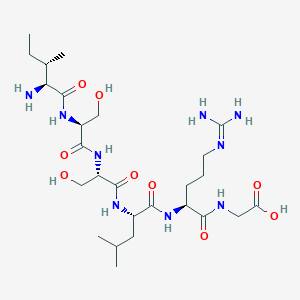
![2-{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetamide](/img/structure/B12610072.png)
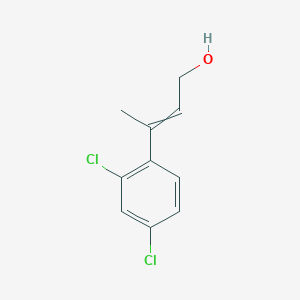
![1-[1-(2-Methylphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12610083.png)
